(2-Amino-2-methylpropoxy)trimethylsilane
Description
BenchChem offers high-quality (2-Amino-2-methylpropoxy)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-2-methylpropoxy)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-trimethylsilyloxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-7(2,8)6-9-10(3,4)5/h6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUAKJGKMCCLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO[Si](C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Amino-2-methylpropoxy)trimethylsilane CAS 38421-19-1 properties
An In-depth Technical Guide to (2-Amino-2-methylpropoxy)trimethylsilane and its Role as a Silyl-Protected Amino Alcohol
Introduction
In the landscape of synthetic chemistry and drug development, the strategic use of protecting groups is a cornerstone of elegant and efficient molecular construction. Among these, silyl ethers are preeminent for the temporary masking of hydroxyl functionalities. This guide provides a detailed technical exploration of (2-Amino-2-methylpropoxy)trimethylsilane (CAS 38421-19-1), a bifunctional molecule featuring a primary amine and a trimethylsilyl (TMS) ether.
While specific literature on this exact compound is sparse, its structure represents a classic example of a silyl-protected amino alcohol. Therefore, this whitepaper will serve as a comprehensive guide to the synthesis, reactivity, and application of this class of compounds, using (2-Amino-2-methylpropoxy)trimethylsilane as the central model. We will delve into the causality behind its synthesis, the logic of its reactivity as a synthetic intermediate, and the protocols for its use, providing researchers and drug development professionals with actionable, field-proven insights.
Physicochemical Properties
The properties of (2-Amino-2-methylpropoxy)trimethylsilane are dictated by its dual functional nature: the volatile, nonpolar trimethylsilyl group and the polar, basic primary amine. The following table summarizes its key physicochemical characteristics, with some values being estimations based on structurally similar aminosilanes and silyl ethers.
| Property | Value | Source/Basis |
| CAS Number | 38421-19-1 | Topic |
| Molecular Formula | C₇H₁₉NOSi | Calculated |
| Molecular Weight | 161.32 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Expected) | Analogy to similar aminosilanes |
| Boiling Point | ~170-190 °C (at 760 mmHg, Estimated) | Analogy to similar structures |
| Density | ~0.85 - 0.95 g/mL (at 25 °C, Estimated) | Analogy to similar structures |
| Refractive Index | ~1.43 - 1.45 (at 20 °C, Estimated) | Analogy to similar structures |
| Solubility | Soluble in common organic solvents (THF, CH₂Cl₂, Et₂O). Reacts with protic solvents like water and alcohols. | General chemical principles |
Synthesis: The Silylation of Amino Alcohols
The formation of (2-Amino-2-methylpropoxy)trimethylsilane is achieved through the silylation of its parent amino alcohol, 2-amino-2-methyl-1-propanol. This reaction exemplifies the protection of a hydroxyl group in the presence of a nucleophilic amine.
Mechanism and Rationale
The core of the synthesis is a nucleophilic substitution reaction at the silicon center of a silylating agent, typically trimethylsilyl chloride (TMSCl). The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom and displacing the chloride leaving group.[1] A key component is the use of a non-nucleophilic base, such as triethylamine (Et₃N) or imidazole, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This prevents the protonation of the amine and the potential acid-catalyzed cleavage of the newly formed silyl ether.[1]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of (2-Amino-2-methylpropoxy)trimethylsilane
This protocol is a representative procedure based on standard silylation methods.[1][2]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-2-methyl-1-propanol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution and stir for 5 minutes.
-
Silylation: Add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Workup: Dilute the reaction mixture with diethyl ether or hexanes and filter to remove the salt.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation under vacuum to yield the pure (2-Amino-2-methylpropoxy)trimethylsilane.
Core Reactivity and Synthetic Utility
The utility of (2-Amino-2-methylpropoxy)trimethylsilane stems from its orthogonal reactivity. The TMS ether serves as a robust yet easily removable protecting group, allowing the primary amine to undergo selective transformations.
Reactivity of the Trimethylsilyl Ether Group: Deprotection
The TMS ether is stable under basic and nucleophilic conditions but is readily cleaved by acid or fluoride ions. The high strength of the silicon-fluoride bond (Si-F) makes fluoride-based deprotection particularly effective and is the most common method.[3]
Mechanism of Fluoride-Mediated Deprotection: The fluoride ion (typically from tetra-n-butylammonium fluoride, TBAF) performs a nucleophilic attack on the silicon atom. This forms a hypervalent, pentacoordinate silicon intermediate, which then fragments, breaking the Si-O bond to release the alcohol and form a stable fluorotrimethylsilane.[3]
Caption: Deprotection workflow of a TMS ether using TBAF.
Experimental Protocol: Deprotection
-
Setup: Dissolve the silyl ether (1.0 eq) in tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of TBAF in THF (1.0 M, 1.1 eq) dropwise at room temperature.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography or crystallization.
Reactivity of the Primary Amine Group
With the hydroxyl group masked, the primary amine is available for a wide range of transformations. This is crucial in multi-step syntheses where the amine needs to be modified without interference from a nearby hydroxyl group.
-
Acylation: The amine readily reacts with acid chlorides or anhydrides in the presence of a base to form amides.
-
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates themselves.[4]
-
Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be a challenge.
-
Nucleophilic Addition: It can act as a nucleophile in conjugate additions or ring-opening reactions of epoxides.
Applications in Research and Drug Development
The strategic use of silyl-protected amino alcohols like (2-Amino-2-methylpropoxy)trimethylsilane is widespread in several areas of chemical science.
-
Pharmaceutical Synthesis: Amino alcohol motifs are present in a vast number of active pharmaceutical ingredients (APIs). Protecting the alcohol allows for the selective construction of complex nitrogen-containing side chains or heterocyclic systems.
-
Asymmetric Synthesis: Chiral amino alcohols are fundamental building blocks. Protecting the hydroxyl group allows the amine to be used, for example, to form chiral auxiliaries or to be incorporated into a larger molecule without racemization or side reactions at the hydroxyl center.
-
Material Science: While trimethoxysilanes are more common for surface modification, the fundamental principle of using an aminosilane to functionalize surfaces is a key application.[5][6] Molecules of this class can be seen as soluble models for understanding the reactivity of the amine terminus after a related silane has been grafted onto a substrate like silica or glass.
Safety and Handling
As with any chemical reagent, proper handling of (2-Amino-2-methylpropoxy)trimethylsilane and its precursors is essential.
-
Moisture Sensitivity: Silyl ethers are susceptible to hydrolysis. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and handled using anhydrous techniques.[7]
-
Corrosivity and Irritation: The parent amino alcohol and the product itself are basic and can be irritating to the skin and eyes. The reagents used in its synthesis, particularly TMSCl, are corrosive and react with moisture to release HCl gas.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
(2-Amino-2-methylpropoxy)trimethylsilane is a valuable bifunctional molecule that embodies the principles of protection group chemistry. By masking a primary hydroxyl group as a robust yet labile TMS ether, it liberates the primary amine for a diverse array of synthetic transformations. Understanding the straightforward synthesis, the orthogonal reactivity of its functional groups, and the simple yet effective deprotection protocols allows researchers and drug development professionals to leverage this and similar silyl-protected amino alcohols for the efficient and controlled synthesis of complex molecular targets.
References
- Vertex AI Search. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection).
- Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
- Taylor & Francis Online. The reactions of N-trimethylsilyl substituted ethers of α- and β-amino acids with sulfur tetrafluoride and morpholinosulfur trifluoride. Published April 11, 2021.
- SAFETY DATA SHEET. Published June 25, 2015.
- TCI Chemicals. SAFETY DATA SHEET: 3-(2-Aminoethylamino)propyltrimethoxysilane. Published October 27, 2025.
- Cole-Parmer. Material Safety Data Sheet: 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane, tech. Published July 9, 2004.
- Sigma-Aldrich. SAFETY DATA SHEET. Published October 15, 2025.
- Fisher Scientific. SAFETY DATA SHEET. Published September 22, 2009.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Indian Academy of Sciences. Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane and its silatranes: Synthesis and characterization.
- Chemical Bull. 3-2-aminoethylamino Propyl Trimethoxysilane | Amine Functional Silane.
- BenchChem. An In-depth Technical Guide to the Reactivity of N-Methylaminopropyltrimethoxysilane.
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An In-Depth Technical Guide to the Solubility of (2-Amino-2-methylpropoxy)trimethylsilane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (2-Amino-2-methylpropoxy)trimethylsilane (CAS No. 64959-19-9). Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document details the physicochemical properties influencing solubility, presents qualitative solubility data, and furnishes a standardized protocol for experimental solubility determination. The guide emphasizes the causality behind solvent-solute interactions and provides actionable insights for the effective use of this versatile organosilane compound in various laboratory and industrial applications.
Table of Contents
Introduction
(2-Amino-2-methylpropoxy)trimethylsilane is a bifunctional organosilane compound featuring a sterically hindered primary amine and a trimethylsilyl ether group. This unique structure makes it a valuable reagent and building block in organic synthesis, particularly as a derivatizing agent to enhance the volatility of polar molecules for gas chromatography (GC) analysis and as a bulky, non-nucleophilic base. Understanding its solubility in a range of organic solvents is paramount for its effective application, enabling appropriate solvent selection for reactions, purifications, and formulation processes. This guide provides the foundational knowledge required to predict and experimentally verify the solubility of this compound, ensuring process optimization and safety.
Physicochemical Properties and Molecular Structure
The solubility of a compound is intrinsically linked to its molecular structure. (2-Amino-2-methylpropoxy)trimethylsilane possesses distinct polar and nonpolar regions that dictate its interactions with different solvents.
-
Trimethylsilyl Group (-Si(CH₃)₃): This is a large, nonpolar, and lipophilic group. It contributes to the compound's solubility in nonpolar solvents through van der Waals interactions.
-
Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This feature promotes solubility in polar protic solvents.
-
Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.
-
Steric Hindrance: The presence of two methyl groups on the carbon adjacent to the amino group, along with the bulky trimethylsilyl group, creates significant steric hindrance. This can affect the accessibility of the polar functional groups for solvation.
The molecule's overall character is a balance between its lipophilic silyl component and its polar amino-ether component.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Solutions:
-
To a series of 4 mL glass vials, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
-
Add an excess amount of (2-Amino-2-methylpropoxy)trimethylsilane to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow coarse particles to settle.
-
To fully separate the undissolved solute, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). [1] * Carefully withdraw a portion of the clear supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial. [1]This step is critical to remove any remaining microscopic particles.
-
-
Quantification:
-
Determine the concentration of the solute in the filtered supernatant using a validated analytical method. Gas Chromatography with a Flame Ionization Detector (GC-FID) is often suitable for volatile silane compounds.
-
Prepare a calibration curve using standard solutions of (2-Amino-2-methylpropoxy)trimethylsilane of known concentrations in the same solvent.
-
Analyze the saturated sample and determine its concentration by comparing the response to the calibration curve.
-
-
Data Reporting:
-
Report the solubility in standard units such as mg/mL or mol/L, ensuring the temperature of the experiment is clearly stated.
-
Practical Implications and Applications
-
Reaction Chemistry: The high solubility in nonpolar and aprotic polar solvents like toluene, THF, and dichloromethane makes them ideal media for reactions involving (2-Amino-2-methylpropoxy)trimethylsilane as a base or reagent.
-
Purification: Understanding solubility differences is key to purification by crystallization or extraction. For example, a solvent in which the compound is highly soluble when hot but sparingly soluble when cold would be a good candidate for recrystallization.
-
Formulation & Drug Development: For applications in drug delivery or formulation, knowing the solubility in various pharmaceutically acceptable solvents is crucial for creating stable and effective solutions or suspensions.
-
Analytical Chemistry: When used as a derivatizing agent for GC, the high solubility in common injection solvents (e.g., hexane, ethyl acetate) ensures homogenous sample preparation and accurate analysis.
Safety and Handling Considerations
(2-Amino-2-methylpropoxy)trimethylsilane is a flammable liquid and vapor. It can cause skin and serious eye irritation. [3]It is also moisture-sensitive and may decompose in contact with water. [3]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. [4][5]Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3][5]Keep away from heat, sparks, open flames, and sources of ignition. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [3] Always consult the latest Safety Data Sheet (SDS) before handling this chemical. [3]
Conclusion
(2-Amino-2-methylpropoxy)trimethylsilane exhibits broad solubility across a range of common nonpolar and polar aprotic organic solvents, a characteristic driven by its dual-nature molecular structure. Its lipophilic trimethylsilyl group ensures miscibility with hydrocarbons and ethers, while the polar amino group facilitates interaction with more polar media. Its reactivity with water and protic solvents is a critical consideration for handling and application. The provided experimental protocol offers a reliable framework for researchers to obtain precise, quantitative solubility data tailored to their specific needs, enabling the optimization of processes where this versatile compound is employed.
References
[1]General Experimental Protocol for Determining Solubility. (2025). BenchChem. Available at: [6]Experiment: Solubility of Organic & Inorganic Compounds. Bellevue College. Available at: [7]EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [8]Intro to Org, Lab. Tech: A microscale approach. Bellevue College. Available at: [3]SAFETY DATA SHEET. (2010). Available at: Material Safety Data Sheet. HANGZHOU JESSICA CHEMICALS CO., LTD. Available at: [9]SAFETY DATA SHEET - Trimethylsilane. (2015). Airgas USA, LLC. Available at: [2]Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation - ACS Publications. Available at: SAFETY DATA SHEET - Tris(trimethylsilyl)silane. (2025). Sigma-Aldrich. Available at: [5]SAFETY DATA SHEET. (2009). Fisher Scientific. Available at: [10]N-(2-aminoethyl)- 3-aminopropyltrimethoxysilane CAS 1760-24-3. Silico. Available at: 3-(2-Aminoethylamino)propyl trimethoxysilane technical grade, = 80. Sigma-Aldrich. Available at: [11]Trimethyl-[2-methyl-1-(2-methylpropoxy)propoxy]silane. (2021). PubChem - NIH. Available at: [12]CAS 1760-24-3: N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. CymitQuimica. Available at:
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Technical Whitepaper: Reactivity Profile and Surface Engineering of Primary Amine-Functionalized Silanes
Executive Summary
Primary amine-functionalized silanes, predominantly (3-Aminopropyl)triethoxysilane (APTES), are the industry standard for introducing reactive handles onto inorganic substrates (silica, glass, metal oxides).[1] However, their utility is often compromised by their complex reactivity profile. Unlike alkyl silanes, amino-silanes exhibit autocatalytic hydrolysis and intra-molecular cyclization , leading to rapid, often uncontrollable polymerization. This guide dissects the mechanistic behaviors of these silanes, provides field-proven protocols for generating reproducible monolayers, and addresses the critical stability challenges in drug development and bioconjugation workflows.
Mechanistic Fundamentals: The Autocatalysis Challenge
The reactivity of amino-silanes is defined by the "amine effect." While the alkoxy groups (methoxy/ethoxy) provide the anchoring chemistry, the primary amine group (
Intra-Molecular Catalysis (Back-Biting)
In standard alkyl silanes, hydrolysis requires an external acid or base catalyst. In APTES, the pendant amine group can fold back and coordinate with the silicon atom, forming a pentacoordinate cyclic intermediate . This "back-biting" mechanism significantly lowers the activation energy for hydrolysis and condensation, making APTES highly reactive even under neutral conditions.
-
Consequence: Rapid hydrolysis in the presence of trace moisture, leading to solution-phase polymerization (oligomerization) before the silane reaches the surface.
-
Result: The formation of "islands" or thick, disordered multilayers rather than a clean Self-Assembled Monolayer (SAM).
Hydrolysis & Condensation Pathway
The following diagram illustrates the autocatalytic cycle that differentiates amino-silanes from other organosilanes.
Figure 1: The autocatalytic hydrolysis mechanism of APTES. The amine group coordinates with the Si center, accelerating hydrolysis and promoting rapid solution-phase oligomerization.
Solution Thermodynamics & Stability
The Amine-Bicarbonate Trap
A frequently overlooked failure mode is the reaction of the primary amine with atmospheric
-
Impact: This salt formation blocks the amine reactivity, leading to false negatives in bioconjugation assays. It can be reversed by washing with a basic buffer or thermal treatment, but it complicates surface characterization (e.g., XPS N1s peak shifting).
Comparative Reactivity Profile
Selecting the right silane is a trade-off between monolayer quality and stability.
| Feature | APTES (Tri-functional) | APDMES (Mono-functional) | APDIPES (Bulky Mono-functional) |
| Structure | |||
| Reactivity | High (Fast hydrolysis) | Moderate | Low (Sterically hindered) |
| Layer Type | Cross-linked Multilayers (Network) | Monolayer (Brush-like) | Monolayer (Ordered) |
| Stability | Moderate (Cross-linking adds stability) | Low (Single bond hydrolysis) | High (Steric bulk protects bond) |
| Best Use | High-density loading, rough surfaces | Precise molecular spacing | Harsh hydrolytic environments |
Surface Functionalization Protocols
To achieve a reproducible monolayer, one must suppress solution-phase polymerization. This is best achieved by controlling water content (anhydrous conditions) or by using vapor-phase deposition.
Decision Logic for Deposition Method
Figure 2: Workflow for selecting the optimal silanization method based on substrate geometry and desired layer quality.
Protocol: Anhydrous Liquid Deposition (High-Fidelity)
This protocol minimizes vertical polymerization, favoring horizontal covalent attachment.
Reagents:
-
Anhydrous Toluene (99.8%, water <0.002%)
-
APTES (Distilled, stored under
) -
Substrate: Piranha-cleaned Silicon/Glass (Rich in surface -OH)
Workflow:
-
Preparation: Perform all steps in a glovebox or under a dry
blanket. -
Dilution: Prepare a 1% (v/v) solution of APTES in anhydrous toluene.
-
Note: Do not pre-hydrolyze. Rely on surface-adsorbed water on the substrate for hydrolysis.[2]
-
-
Incubation: Immerse substrate for 10–60 minutes at Room Temperature.
-
Expert Insight: Longer times (>1 hour) promote multilayer formation via hydrogen bonding.
-
-
Washing: Rinse sequentially with Toluene
Ethanol Water.-
Why: Toluene removes unreacted silane; Ethanol removes physisorbed oligomers; Water hydrolyzes remaining ethoxy groups.
-
-
Curing (Critical): Bake at 110°C for 30–60 minutes .
Reactivity in Bioconjugation
In drug development, the amine surface is rarely the endpoint. It serves as an anchor for cross-linkers.
Linker Chemistry
-
Glutaraldehyde: Reacts with surface amines to form Schiff bases.
-
NHS-Esters (e.g., BS3, SMCC): The gold standard for stable amide bond formation.
-
Protocol Note: Perform reaction at pH 7.2–8.0. Above pH 8.5, hydrolysis of the NHS ester competes with conjugation.
-
Orientation & Sterics
High-density amine surfaces can lead to steric crowding.
-
Solution: Use a "backfill" silane (e.g., PEG-silane or Methyl-silane) to dilute the amine density, ensuring biomolecules have sufficient conformational freedom.
Troubleshooting & Characterization
| Symptom | Probable Cause | Verification Method | Corrective Action |
| White Haze/Residue | Bulk polymerization (Oligomers) | Visual / SEM | Reduce reaction time; switch to vapor phase; use anhydrous solvents. |
| Low Reactivity | Amine Bicarbonate formation | XPS (N1s peak shift) | Wash with 0.1M acetic acid or basic buffer before conjugation. |
| High Thickness (>2nm) | Multilayer formation | Ellipsometry | Sonicate aggressively in ethanol after deposition; reduce concentration. |
| Loss of Function | Hydrolytic degradation | Contact Angle (drops over time) | Switch to dipodal silanes or APDIPES for higher stability. |
Validation Metrics
-
Ellipsometry: Target thickness for APTES monolayer is 0.7 – 0.9 nm . Values >1.5 nm indicate multilayers.
-
Ninhydrin Assay: Qualitative purple color indicates accessible primary amines.
-
Contact Angle: A clean amine surface typically yields a water contact angle of 50°–60° .
References
-
Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces. International Journal of Molecular Sciences, 2022. Link
-
Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes. Materials Science and Engineering: C, 2014. Link
-
The "Missing" Bicarbonate in CO2 Chemisorption Reactions on Solid Amine Sorbents. Journal of the American Chemical Society, 2018. Link
-
Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization and Stability. Langmuir, 2010. Link
-
How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 2008. Link
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- 4. CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unical.it [iris.unical.it]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Guide: AMP TMS Ether vs. Standard Aminopropyl Silanes in Surface Chemistry
[1]
Executive Summary
In the precision engineering of pharmaceutical surfaces, biosensors, and silicone hydrogels, the choice of silane coupling agent is binary: Standard Aminopropyl Silanes (APTES/APTMS) are the workhorses for general adhesion and high-density functionalization, but they suffer from uncontrolled polymerization and hydrolytic instability.[1]
AMP TMS Ether (chemically identified as (3-Aminopropyl)tris(trimethylsiloxy)silane , CAS 25357-81-7) represents a distinct class of "sterically bulky" silanes.[1] Unlike standard silanes that rely on alkoxy-hydrolysis, AMP TMS Ether utilizes trimethylsiloxy leaving groups (or acts as a non-hydrolyzable surfactant), preventing the formation of disordered multilayers.[1] This guide details the mechanistic divergence, experimental protocols, and selection criteria for these two reagents.
Chemical Identity & Structural Divergence[1]
The fundamental difference lies in the headgroup architecture .[1] Standard silanes are designed to crosslink; AMP TMS Ether is designed to be sterically hindered and chemically orthogonal.[1]
| Feature | Standard Aminopropyl Silanes (APTES/APTMS) | AMP TMS Ether (CAS 25357-81-7) |
| IUPAC Name | (3-Aminopropyl)triethoxysilane | (3-Aminopropyl)tris(trimethylsiloxy)silane |
| Formula | ||
| Reactive Group | Alkoxy (-OR): Hydrolyzes rapidly to Silanol (-SiOH).[1] | Siloxy (-OSiMe3): Hydrolytically stable; acts as a bulky shield.[1] |
| Molecular Weight | ~221.37 g/mol | ~353.75 g/mol |
| Steric Profile | Low (Linear, accessible) | High (Bulky "Umbrella" structure) |
| Polymerization | High: Forms 3D polysiloxane networks (vertical growth).[1] | None/Low: Steric bulk prevents network formation.[1] |
| Primary Use | Glass priming, silica stationary phases, adhesion.[1] | Silicone hydrogels (contact lenses), end-capping, mono-functionalization.[1] |
Visualizing the Structural Mechanism
The following diagram illustrates the steric difference and reaction pathways.
Figure 1: Mechanistic pathway comparison. APTES (Red) leads to uncontrolled networking, while AMP TMS Ether (Blue) relies on steric bulk to control surface architecture.[1]
Mechanistic Deep Dive: Why the Difference Matters
A. The "Standard" Problem: Autocatalytic Polymerization
Standard APTES is notorious in drug development applications (e.g., linker chemistry on silica) for its lack of control.[1]
-
Hydrolysis: The ethoxy groups react with ambient moisture to form silanols (
).[1] -
Autocatalysis: The amine tail (
) acts as a base catalyst, accelerating the condensation of neighboring silanols.[1] -
Result: Instead of a monolayer, you get "islands" of thick polymer and bare patches.[1] This leads to non-specific binding in bioassays and peak tailing in chromatography.[1]
B. The AMP TMS Ether Solution: Steric Precision
The "AMP TMS Ether" (Tris(trimethylsiloxy)silyl propyl amine) replaces the reactive alkoxy groups with trimethylsiloxy groups.[1]
-
Stability: The
bond is chemically similar to a siloxane backbone.[1] It does not hydrolyze under mild conditions.[1] -
Reactivity: It does not react with itself.[1] It is often used as a co-monomer in silicone formulations (like contact lenses) to introduce amine sites without crosslinking the polymer matrix.[1]
-
Surface Chemistry: On hydroxylated surfaces, it can undergo trans-siloxanation (exchange of a TMS group for a surface proton) only under specific catalyzed conditions, leading to a true monolayer.[1]
Applications in Drug Development & Biomedical Devices[1]
| Application | Standard APTES | AMP TMS Ether |
| Silicone Hydrogels | Unsuitable. Causes opacity and brittleness due to crosslinking.[1] | Gold Standard. Incorporates hydrophilic amine sites into the silicone matrix without disrupting transparency or elasticity.[1] |
| Surface Passivation | Poor. Leaves residual silanols (active sites).[1] | Excellent. Can be used to "backfill" or end-cap surfaces to block non-specific interactions.[1] |
| Linker Chemistry | High Loading. Good for maximizing drug load, but heterogeneous.[1] | Precise Loading. Provides stoichiometric amine sites for controlled drug conjugation.[1] |
| Chromatography | Standard Phase. Used for SAX (Strong Anion Exchange) columns.[1] | Specialty Phase. Used when hydrolytic stability of the phase is critical.[1] |
Experimental Protocols
Protocol A: Standard Silanization (APTES) - High Loading
Use this when you need maximum amine density and don't care about layer thickness.[1]
-
Substrate Prep: Piranha clean (3:1
) or Plasma treat to generate groups.[1] -
Solution: 2-5% APTES in Anhydrous Toluene or Ethanol (95%) .
-
Reaction: Immerse substrate for 1-2 hours at Room Temp.
-
Curing: Rinse with ethanol, then cure at 110°C for 30 mins.
-
Note: The heat step drives the crosslinking (polymerization).[1]
-
Protocol B: Precision Functionalization (AMP TMS Ether) - Controlled Architecture
Use this for silicone modification or monolayer formation.[1]
-
Substrate/Matrix: Pre-formed silicone network or hydroxylated glass.[1]
-
Solution: 1-5% AMP TMS Ether in Hexane or Dichloromethane (Non-protic solvents are essential).
-
Catalyst (Optional): For surface grafting, a trace of acid catalyst (e.g., acetic acid) may be required to drive the trans-siloxanation.[1]
-
Reaction:
-
Rinse: Sonicate in fresh solvent to remove physisorbed molecules. (Covalent bond is stable).[1]
Data Comparison: Hydrolytic Stability
The following table summarizes the stability of the formed surface layers when exposed to aqueous buffers (pH 7.4, PBS), a critical factor in drug delivery systems.
| Parameter | APTES Modified Surface | AMP TMS Ether Modified Surface |
| Bond Type | Siloxane Network (Multi-point anchor) | Single Siloxane/Steric Anchor |
| Hydrolysis Rate | Moderate (Si-O-Si bonds can hydrolyze over weeks) | Low (Hydrophobic TMS shield protects the anchor) |
| Layer Thickness | 2.0 - 10.0 nm (Variable) | ~0.8 - 1.2 nm (Monolayer) |
| Contact Angle | 50° - 60° (Variable due to roughness) | 65° - 75° (Consistent, higher due to methyl groups) |
Troubleshooting & "Gotchas"
-
Nomenclature Confusion: Ensure you are not confusing "AMP TMS Ether" with Amphetamine-TMS (a drug derivative).[1] If your GC-MS shows a peak at similar retention times, check the mass spectrum.[1]
-
Solvent Compatibility: Never use AMP TMS Ether in water or alcohols if you intend to preserve the TMS groups.[1] Use anhydrous hydrocarbons.[1]
-
Shelf Life: APTES turns into a white gel (polymerizes) if the bottle is left open.[1] AMP TMS Ether is much more stable but should still be stored under nitrogen.[1]
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[1] Gelest Technical Brochures. Link
-
Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes."[1] Paint & Coatings Industry, 2006.[1] Link
-
Sigma-Aldrich. "(3-Aminopropyl)tris(trimethylsiloxy)silane Product Specification." Merck KGaA.[1] Link[1]
-
PubChem. "Compound Summary: (3-Aminopropyl)tris(trimethylsiloxy)silane (CAS 25357-81-7)."[1] National Library of Medicine.[1] Link
-
Plueddemann, E. P. "Silane Coupling Agents."[1] Plenum Press, New York, 1982.[1] (Foundational text on silane chemistry mechanisms).
Methodological & Application
Application Notes and Protocols for (2-Amino-2-methylpropoxy)trimethylsilane in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of Silylated Amino Alcohols in Drug Intermediate Synthesis
In the landscape of pharmaceutical development, the efficient and controlled synthesis of chiral building blocks is paramount. (2-Amino-2-methylpropoxy)trimethylsilane, a silylated derivative of 2-amino-2-methyl-1-propanol, emerges as a valuable intermediate, offering distinct advantages in multi-step synthetic routes. The strategic incorporation of the trimethylsilyl (TMS) group serves to temporarily mask the reactivity of the primary alcohol, thereby enabling selective transformations at the sterically hindered amine center. This protection strategy is crucial for preventing unwanted side reactions and enhancing the overall yield and purity of the desired pharmaceutical intermediates.[1][2][3][4][5]
The utility of silyl ethers as protecting groups is well-established in organic synthesis, prized for their ease of installation and mild cleavage conditions.[1][2] The TMS group, in particular, is known for its lability, which allows for its removal under conditions that are often compatible with the newly formed functionalities in the molecule.[6] Moreover, the introduction of the silyl group can improve the solubility of polar amino alcohols in organic solvents, facilitating reactions in non-aqueous media and simplifying purification processes.[3]
This guide provides detailed protocols for the utilization of (2-Amino-2-methylpropoxy)trimethylsilane as a key intermediate in the synthesis of valuable pharmaceutical scaffolds, with a primary focus on the preparation of 4,4-dimethyl-2-oxazolidinone, a core structure in several classes of bioactive molecules.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties, as well as the associated hazards, is critical for the safe and effective handling of (2-Amino-2-methylpropoxy)trimethylsilane. The following table summarizes key data compiled from safety data sheets (SDS).
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | |
| Molecular Formula | C7H19NOSi | N/A |
| Molecular Weight | 161.32 g/mol | N/A |
| Boiling Point | 102 °C / 215.6 °F | |
| Melting Point | -50 °C / -58 °F | |
| Flash Point | Data not available | |
| Hazards | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Moisture sensitive. |
Safety Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.
-
Ground and bond container and receiving equipment to prevent static discharge.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Application I: Synthesis of 4,4-Dimethyl-2-oxazolidinone - A Key Pharmaceutical Building Block
Oxazolidinones are a class of heterocyclic compounds that form the core structure of several important pharmaceuticals, including the linezolid class of antibiotics.[2] The synthesis of substituted oxazolidinones is a key step in the development of new therapeutic agents. (2-Amino-2-methylpropoxy)trimethylsilane serves as an excellent precursor for the synthesis of 4,4-dimethyl-2-oxazolidinone. The silyl-protected alcohol allows for the selective reaction of the amine with a carbonyl source, followed by cyclization to form the oxazolidinone ring.
The following protocol outlines a two-step process: the initial silylation of 2-amino-2-methyl-1-propanol to yield (2-Amino-2-methylpropoxy)trimethylsilane, followed by its conversion to 4,4-dimethyl-2-oxazolidinone.
Experimental Workflow: From Amino Alcohol to Oxazolidinone
Caption: Workflow for the synthesis of 4,4-dimethyl-2-oxazolidinone.
Protocol 1: Synthesis of (2-Amino-2-methylpropoxy)trimethylsilane
This protocol describes the protection of the primary alcohol in 2-amino-2-methyl-1-propanol using trimethylsilyl chloride.
Materials:
-
2-Amino-2-methyl-1-propanol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (2-Amino-2-methylpropoxy)trimethylsilane.
-
The product can be purified by distillation under reduced pressure if necessary.
Protocol 2: Synthesis of 4,4-Dimethyl-2-oxazolidinone
This protocol details the cyclization of (2-Amino-2-methylpropoxy)trimethylsilane to form the oxazolidinone ring using diethyl carbonate. The reaction conditions facilitate the in-situ deprotection of the TMS group.[7]
Materials:
-
(2-Amino-2-methylpropoxy)trimethylsilane
-
Diethyl carbonate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (2-Amino-2-methylpropoxy)trimethylsilane (1.0 eq) in methanol.
-
Add diethyl carbonate (1.2 eq) to the solution.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The methanolic conditions will facilitate the cleavage of the TMS ether.[6]
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4,4-dimethyl-2-oxazolidinone.
-
Purify the product by recrystallization or column chromatography.
Logical Relationship of the Synthetic Pathway
Caption: Logical flow of the synthesis of 4,4-dimethyl-2-oxazolidinone.
Conclusion and Future Perspectives
(2-Amino-2-methylpropoxy)trimethylsilane stands as a versatile and strategic intermediate in pharmaceutical synthesis. Its bifunctional nature, combined with the temporary protection afforded by the trimethylsilyl group, allows for clean and selective reactions, leading to the efficient construction of valuable heterocyclic scaffolds like oxazolidinones. The protocols detailed herein provide a robust framework for researchers and drug development professionals to leverage the unique properties of this compound. Future applications could explore its use in the synthesis of other complex chiral molecules, where the controlled reactivity of the amine and protected alcohol can be similarly exploited to achieve desired synthetic outcomes.
References
-
Ataman Kimya. 4,4 DIMETHYLOXAZOLIDINE. [Link]
-
Singh, S., et al. (2007). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry, 46B, 1515-1518. [Link]
-
Fiveable. (2025). Protection of Alcohols. [Link]
-
Wikipedia. (2023). 2-Oxazolidinone. [Link]
-
SlideShare. (2014). Synthesis of Oxazolidinones. [Link]
-
Organic Chemistry Portal. Synthesis of oxazolidinones. [Link]
-
Lin, G., et al. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Journal of the Chinese Chemical Society, 54(3), 731-738. [Link]
-
Lizza, J. R., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 8(29), 26237–26248. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Reddy, K. L., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Helvetica Chimica Acta, 90(6), 1163-1168. [Link]
- Google Patents. Process for the preparation of oxazolidinones and method of use thereof.
-
Shirini, F., et al. (2003). Selective Oxidative Deprotection of Trimethylsilyl Ethers in Solution and under a Solvent Free Condition. Bulletin of the Korean Chemical Society, 24(11), 1683-1685. [Link]
-
Kua, A., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(39), 8645–8658. [Link]
-
Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]
-
Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [Link]
-
Zhao, Y., et al. (2006). Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. Nature, 443(7107), 67-70. [Link]
-
ResearchGate. Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with.... [Link]
-
Kua, A., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. The Journal of Physical Chemistry A, 125(39), 8645-8658. [Link]
-
Nelson, T. D. (2012). Recent Advances in Silyl Protection of Alcohols. Organic Preparations and Procedures International, 44(2), 101-189. [Link]
-
Mannisto, J. K., et al. (2021). One-step Synthesis of 3,4-Disubstituted 2-Oxazolidinones via Base-catalyzed CO2-Fixation and Aza-Michael Addition. Chemistry – A European Journal, 27(61), 15156-15161. [Link]
-
ResearchGate. Reaction of amino alcohols 1, 2, and 3 with DMC and K2CO3 under microwave irradiation.. [Link]
- Google Patents. Preparation method of 2-amino-2-methyl-1-propanol.
Sources
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- 6. benchchem.com [benchchem.com]
- 7. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Novel Synthetic Platform for Sweet Flavor Modifiers Based on Amino Alcohol Silane Derivatives
Abstract & Introduction
The global effort to reduce sugar consumption has intensified the search for novel, high-potency sweeteners and flavor modifiers that do not possess the undesirable off-tastes associated with many existing sugar substitutes.[1][2] A promising strategy is the development of positive allosteric modulators (PAMs) of the human sweet taste receptor (T1R2/T1R3).[3][4] These molecules are not sweet themselves but enhance the sweetness perception of natural sugars and other sweeteners, allowing for significant sugar reduction while maintaining the desired taste profile.[1][5]
This application note details a versatile synthetic platform for creating novel sweet flavor modifiers utilizing amino alcohol silane derivatives. Organosilicon compounds offer unique physicochemical properties not readily accessible with carbon-based analogues.[6][7] By strategically incorporating silicon into an amino alcohol framework—a classic pharmacophore for sweetness—we can modulate properties such as lipophilicity, metabolic stability, and molecular geometry.[8][9] This "molecular tuning" is critical for optimizing interactions with the sweet taste receptor.
This guide provides the scientific rationale, detailed step-by-step synthetic protocols, characterization methods, and safety considerations for developing these next-generation flavor modifiers. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for innovation in this field.
Scientific Rationale: Mechanism and Molecular Design
The Sweet Taste Receptor: A Target for Allosteric Modulation
The perception of sweetness is initiated when a molecule binds to the T1R2/T1R3 receptor, a Class C G protein-coupled receptor (GPCR).[10] This receptor features a large extracellular "Venus flytrap" domain (VFT). Traditional sweeteners bind within the VFT, causing it to close and activating a downstream signaling cascade that the brain perceives as sweetness.[3][4]
Sweet taste enhancers, or PAMs, operate via a more sophisticated mechanism. They bind to a site on the T1R2 subunit near the opening of the VFT.[1] This binding event does not activate the receptor on its own but stabilizes the closed, active conformation when a sweetener is also present.[4][5] This cooperative binding enhances the effect of the primary sweetener, leading to a potentiated sweet taste.
Caption: Mechanism of Positive Allosteric Modulation (PAM) on the T1R2/T1R3 receptor.
Design Rationale: The Role of the Amino Alcohol Silane Moiety
Our synthetic approach is grounded in established structure-activity relationships (SAR) for sweetness.
-
Amino Alcohol Scaffold: The presence of hydrogen bond donors (A-H, like -OH and -NH) and a hydrogen bond acceptor (B, like the oxygen in a hydroxyl group or the nitrogen of an amine) is a well-established requirement for eliciting a sweet taste.[11][12] Amino alcohols provide this essential "glucophore" framework.
-
The Silyl Group (R₃Si-): Replacing a carbon atom with silicon can profoundly impact a molecule's biological activity.[9] The C-Si bond is longer and more polarized than a C-C bond, and silicon is more electropositive.[6] In the context of flavor modifiers, a silyl ether (formed from the alcohol) can:
-
Increase Lipophilicity: Enhancing the molecule's ability to interact with hydrophobic pockets in the receptor, potentially increasing binding affinity and potency.[8]
-
Improve Metabolic Stability: Silyl ethers can be more resistant to enzymatic cleavage than their carbon-based counterparts, potentially leading to a longer-lasting taste effect.
-
Fine-Tune Geometry: The larger atomic radius of silicon and different bond angles can alter the overall shape of the molecule, allowing for a better "fit" into the allosteric binding site.
-
Synthetic Workflow and Protocols
The synthesis of amino alcohol silane derivatives can be approached as a modular process. A foundational amino alcohol is first functionalized with a desired silyl group. This intermediate can then be further modified or coupled to other molecular scaffolds to create a library of potential flavor modifiers.
Caption: A modular workflow for the synthesis and validation of amino alcohol silanes.
Protocol 1: Synthesis of a Boc-Protected Silylated Amino Alcohol Intermediate
This protocol describes the silylation of an N-Boc-protected amino alcohol. We use 2-(Boc-amino)ethanol as a model substrate and tert-butyldimethylsilyl chloride (TBDMSCl) as the silylating agent. This procedure is broadly applicable to other primary/secondary amino alcohols and silyl chlorides.
Causality: The tert-butoxycarbonyl (Boc) group is used to protect the amine. The amine's nucleophilicity would otherwise compete with the alcohol, leading to undesired N-silylation and side products. Imidazole is used as a mild base to activate the alcohol and neutralize the HCl generated during the reaction.
Table 1: Reagents and Equipment for Protocol 1
| Reagent/Equipment | Purpose | Supplier (Example) |
| N-Boc-2-aminoethanol | Starting Material | Sigma-Aldrich |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Silylating Agent | Sigma-Aldrich |
| Imidazole | Catalyst / Base | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | Reaction Solvent | Fisher Scientific |
| Saturated aq. NH₄Cl | Quenching Agent | - |
| Saturated aq. NaHCO₃ | Neutralizing Wash | - |
| Brine | Aqueous Wash | - |
| Anhydrous MgSO₄ | Drying Agent | - |
| Round-bottom flask, magnetic stirrer | Reaction Vessel | VWR |
| Nitrogen/Argon line | Inert Atmosphere | - |
| Rotary Evaporator | Solvent Removal | Heidolph |
| Silica Gel for Flash Chromatography | Purification Medium | SiliCycle Inc. |
Step-by-Step Methodology:
-
Preparation: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-2-aminoethanol (1.61 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol, 2.5 eq).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) via syringe and stir the mixture at room temperature (20-25°C) until all solids have dissolved.
-
Silylation: In a separate dry vial, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (1.81 g, 12.0 mmol, 1.2 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.
-
Insight: Slow addition helps to control any potential exotherm and ensures a homogenous reaction.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product will have a higher Rf value than the starting material.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NH₄Cl solution to quench the reaction.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃, 50 mL of water, and 50 mL of brine.
-
Insight: These washes remove residual imidazole, acid, and water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel.[13][14] Elute with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product, tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate, as a colorless oil.
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Reaction Scale | 10.0 mmol |
| Temperature | 20-25 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Appearance | Colorless Oil |
Protocol 2: Deprotection to Yield the Final Amino Alcohol Silane
This protocol describes the removal of the Boc protecting group to liberate the free amine, which is crucial for its function as a hydrogen bond donor/acceptor in receptor binding.
Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group. The reaction is performed in a non-nucleophilic solvent like DCM to prevent side reactions.
Step-by-Step Methodology:
-
Preparation: Dissolve the purified Boc-protected silylated intermediate (2.75 g, 10.0 mmol) from Protocol 1 in 20 mL of dichloromethane (DCM) in a round-bottom flask.
-
Deprotection: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (15.4 mL, 200 mmol, 20 eq) dropwise.
-
Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and concentrate again (repeat 2-3 times) to ensure complete removal of TFA.
-
The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product, 2-((tert-butyldimethylsilyl)oxy)ethan-1-amine.
-
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.[8]
Table 3: Key Spectroscopic Data for a Model Product (tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate)
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~4.9 (br s, 1H, NH), 3.65 (t, 2H, O-CH₂), 3.20 (q, 2H, N-CH₂), 1.44 (s, 9H, C(CH₃)₃), 0.89 (s, 9H, Si-C(CH₃)₃), 0.05 (s, 6H, Si(CH₃)₂) |
| ¹³C NMR | δ (ppm): ~156.0 (C=O), 79.2 (O-C(CH₃)₃), 63.0 (O-CH₂), 43.0 (N-CH₂), 28.4 (C(CH₃)₃), 25.9 (Si-C(CH₃)₃), 18.3 (Si-C(CH₃)₃), -5.3 (Si(CH₃)₂) |
| ²⁹Si NMR | A single resonance around δ 15-20 ppm is expected, confirming the presence of the silyl ether.[8][15] |
| FTIR | ν (cm⁻¹): ~3350 (N-H stretch), ~2950-2850 (C-H stretches), ~1700 (C=O stretch of carbamate), ~1250 and ~830 (Si-C stretches), ~1100 (Si-O-C stretch).[16] |
| Purity (HPLC) | >95% purity is expected after chromatographic purification. |
Safety, Handling, and Regulatory Considerations
-
Reagent Safety: Many silane reagents, particularly chlorosilanes, are moisture-sensitive and can release corrosive HCl gas upon contact with water. All reactions should be performed under an inert atmosphere in a well-ventilated fume hood.[17] Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Regulatory Status: While silicon-containing compounds like silicon dioxide are approved as food additives (E 551), novel synthetic organosilicon compounds intended for food use require extensive toxicological evaluation and regulatory approval.[18][19] The compounds synthesized via these protocols are intended for research and development purposes only and are not for human consumption. Some siloxanes and silanes are under scrutiny for environmental persistence and potential toxicity, underscoring the need for responsible development and containment.[20]
Conclusion
The synthetic platform outlined in this application note provides a logical and highly adaptable approach for the creation of novel sweet flavor modifiers based on amino alcohol silane derivatives. By leveraging the unique properties of organosilicon chemistry, researchers can systematically alter molecular structure to optimize interactions with the T1R2/T1R3 sweet taste receptor. The detailed protocols for synthesis, purification, and characterization serve as a validated starting point for developing next-generation PAMs, ultimately contributing to the creation of healthier and better-tasting food products.
References
-
Zhang, F., Klebansky, B., Fine, R. M., et al. (2010). Molecular mechanism of the sweet taste enhancers. Proceedings of the National Academy of Sciences, 107(10), 4752-4757. [Link]
-
Servant, G., Tachdjian, C., Li, X., et al. (2010). Molecular mechanism of the sweet taste enhancers. PubMed, 20173720. [Link]
-
Li, X., Staszewski, L., Xu, H., et al. (2002). The discovery and mechanism of sweet taste enhancers. ResearchGate. [Link]
-
Garrido, B., Valcarcel, M., & Silva, C. J. R. (2020). Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. IRIS CNR. [Link]
-
Pinto, M. C., et al. (2018). Sweeteners and sweet taste enhancers in the food industry. SciELO. [Link]
-
Yang, Z., et al. (2024). Strategies and mechanisms of sweetness enhancement in food. Oxford Academic. [Link]
-
Bessel, M., et al. (2017). Silicon-Containing Dipeptidic Aspartame and Neotame Analogues. ResearchGate. [Link]
-
H.B. Fuller. (n.d.). Epoxy Silane: Removed as a safe material in adhesives from Flexible Packaging. H.B. Fuller. [Link]
-
Zhu, H., et al. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. MDPI. [Link]
-
Zhu, H., et al. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. ResearchGate. [Link]
-
Garrido, B., et al. (2023). Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. MDPI. [Link]
-
Zhao, G. (1996). Synthesis of organosilicon compounds. UNT Digital Library. [Link]
-
MADE SAFE. (2019). Chemical Profile: Siloxanes & Silanes. MADE SAFE. [Link]
-
Nettleton, J. E., et al. (2019). Artificial Sweeteners: History and New Concepts on Inflammation. Frontiers in Immunology. [Link]
-
ALWSCI. (2025). What Is Silanization And Why Does It Matter? alwsci.com. [Link]
-
Farcet, C., et al. (2005). "Sweet silicones": biocatalytic reactions to form organosilicon carbohydrate macromers. PubMed. [Link]
-
Praxair. (n.d.). Silane SiH4 Safety Data Sheet SDS P4649. Praxair. [Link]
-
JETIR. (n.d.). Studies on Reactivity patterns of Si-N and Si-H bonds in Tri(amino)silanes: Explored via NMR Spectroscopy. Jetir.Org. [Link]
-
Hough, L., & Phadnis, S. P. (1976). Structure-activity studies on sulfamate sweeteners. Scilit. [Link]
-
FDA. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR. fda.gov. [Link]
- Google Patents. (n.d.). KR101350003B1 - Organosilicon compounds, their preparation and their use.
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
-
Wikipedia. (n.d.). Organosilicon chemistry. Wikipedia. [Link]
-
SOHO. (2024). Organosilicon development history. sohu.com. [Link]
-
Wikipedia. (n.d.). Neotame. Wikipedia. [Link]
-
MDPI. (2021). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. MDPI. [Link]
-
Kinghorn, A. D., & Compadre, C. M. (n.d.). Structure-activity relationship of highly sweet natural products. Academia.edu. [Link]
-
ResearchGate. (n.d.). Novel aspects of structure-activity relationships in sweet taste chemoreception. ResearchGate. [Link]
-
MDPI. (2025). New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids. MDPI. [Link]
-
Frontiers. (2021). New Insight Into the Structure-Activity Relationship of Sweet-Tasting Proteins: Protein Sector and Its Role for Sweet Properties. Frontiers. [Link]
-
ZM Silane Limited. (2025). Silanization Reagent. zmsilane.com. [Link]
-
CNR-IRIS. (2024). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. iris.cnr.it. [Link]
-
PMC. (2021). Silylated Tag-Assisted Peptide Synthesis. PMC. [Link]
-
PubMed. (n.d.). Functionalized mesoporous silica particles for application in drug delivery system. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Silanes. organic-chemistry.org. [Link]
-
SiSiB SILICONES. (n.d.). Amino Silanes as adhesion promoter, surface modifier and reactant. SiSiB SILICONES. [Link]
-
ResearchGate. (n.d.). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. ResearchGate. [Link]
-
PMC. (n.d.). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. PMC. [Link]
- Google Patents. (n.d.). CN101775066A - Method for synthesizing neotame.
-
ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. [Link]
-
MDPI. (2018). Food-Grade Synthesis of Maillard-Type Taste Enhancers Using Natural Deep Eutectic Solvents (NADES). MDPI. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Frontiers | Artificial Sweeteners: History and New Concepts on Inflammation [frontiersin.org]
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- 5. researchgate.net [researchgate.net]
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- 10. academic.oup.com [academic.oup.com]
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- 19. European Food Safety Authority confirms safety of silica as food additive [indianchemicalnews.com]
- 20. madesafe.org [madesafe.org]
Application Note: Strategic Derivatization of Amino Alcohols for GC-MS Profiling
Executive Summary
Amino alcohols (e.g., pseudoephedrine, albuterol, metoprolol) present a unique challenge in Gas Chromatography-Mass Spectrometry (GC-MS). Possessing both hydroxyl (-OH) and amine (-NH/NH2) functionalities, they exhibit high polarity and extensive hydrogen bonding. Direct injection results in peak tailing, thermal degradation, and irreversible adsorption to the inlet liner.
This guide details three distinct derivatization pathways—Silylation , Acylation , and Cyclic Boronation . Unlike generic protocols, this document focuses on the causality of reaction kinetics, providing a decision framework to select the optimal chemistry based on analyte structure and sensitivity requirements.
Strategic Decision Framework
Before selecting a reagent, the analyst must evaluate the specific constraints of the target molecule. The following decision tree illustrates the logical selection process.
Figure 1: Decision matrix for selecting derivatization chemistry based on analyte structure and detection limits.
Protocol A: Silylation (The Generalist)
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
Mechanism & Rationale: Silylation replaces active protic hydrogens with a trimethylsilyl (TMS) group.[1][2][3][4]
-
Kinetics: -OH groups react rapidly. Secondary amines (-NH) are sterically hindered and react slowly.
-
The Catalyst: TMCS is critical. It acts as a Lewis acid catalyst to drive the reaction on the secondary amine, preventing the formation of "mixed" derivatives (e.g., mono-TMS vs. di-TMS peaks).
Step-by-Step Methodology
-
Evaporation: Transfer 50 µL of sample extract into a silanized glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Critical Control Point: Any residual water will hydrolyze the reagent (look for white silica precipitate).
-
-
Reconstitution: Add 50 µL of anhydrous Pyridine or Acetonitrile.
-
Why: Pyridine acts as an acid scavenger and solvent.[4]
-
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined cap.
-
Kinetic Driving: Vortex for 30 seconds, then incubate at 70°C for 30 minutes .
-
Note: Room temperature is insufficient for secondary amines in amino alcohols.
-
-
Analysis: Inject 1 µL into the GC-MS (Splitless or 1:10 Split).
Protocol B: Acylation (High Sensitivity)
Reagent: PFPA (Pentafluoropropionic anhydride) or HFBA (Heptafluorobutyric anhydride).
Mechanism & Rationale: Acylation converts polar groups into esters and amides.[1]
-
Electronegativity: The introduction of fluorine atoms significantly increases the electron capture cross-section, making this ideal for Negative Chemical Ionization (NCI) or Electron Capture Detectors (ECD).
-
Stability: Acyl derivatives are generally more hydrolytically stable than TMS derivatives.[1][3]
Step-by-Step Methodology
-
Preparation: Evaporate sample to dryness under nitrogen.
-
Reagent Addition: Add 50 µL of PFPA and 25 µL of Ethyl Acetate.
-
Optional: For highly hindered amines, add 10 µL of a base catalyst (e.g., trimethylamine).
-
-
Incubation: Heat at 60°C for 20 minutes .
-
Cleanup (Crucial Step): Evaporate the excess reagent and acidic byproducts to dryness under nitrogen.
-
Why: Injecting anhydrides destroys the GC column stationary phase (acid damage).
-
-
Reconstitution: Reconstitute in 100 µL of Ethyl Acetate or Toluene prior to injection.
Protocol C: Cyclic Boronation (The Specialist)
Reagent: n-Butylboronic acid (n-BBA) or Phenylboronic acid.
Mechanism & Rationale: Reacts specifically with 1,2- or 1,3-bifunctional groups (e.g., vicinal amino alcohols) to form a five- or six-membered heterocyclic ring.
-
Selectivity: Monofunctional impurities do not react to form the ring, simplifying the chromatogram.
-
Mass Spec: Produces robust molecular ions (
) compared to silylation, which often results in extensive fragmentation.
Step-by-Step Methodology
-
Preparation: Combine 1 mg of n-Butylboronic acid with 1 mL of Pyridine.
-
Reaction: Add 100 µL of this solution to the dry sample residue.
-
Incubation: Heat at 90°C for 15 minutes .
-
Note: Higher temperature is often required to close the ring structure.
-
-
Injection: Inject directly. The cyclic boronate is stable in pyridine.
Comparative Data Analysis
The following table summarizes the performance characteristics of each method for a standard beta-blocker (e.g., Propranolol).
| Feature | Silylation (BSTFA/TMCS) | Acylation (PFPA) | Cyclic Boronation |
| Reaction Type | Universal (OH, NH, COOH) | Universal (OH, NH) | Specific (1,2- or 1,3-systems) |
| Moisture Sensitivity | High (Hydrolysis risk) | Moderate | Low |
| Derivative Stability | Moderate (24 hours) | High (Weeks) | High (Weeks) |
| MS Fragmentation | High (Weak | Moderate | Low (Strong |
| Limit of Detection | ng/mL (EI) | pg/mL (NCI/ECD) | ng/mL (EI) |
| Column Maintenance | Frequent liner changes (SiO2 buildup) | Frequent trimming (Acid damage) | Standard |
Quality Control & Self-Validating Systems
To ensure scientific integrity, the protocol must include a self-validating mechanism.
The "Double-Peak" Trap
A common failure mode in amino alcohol analysis is incomplete derivatization, where the -OH reacts but the -NH does not. This results in two peaks for a single analyte (Mono-TMS and Di-TMS).
Validation Workflow:
-
Time-Course Study: Derivatize a standard at 60°C for 15, 30, and 60 minutes.
-
Monitor: Plot the ratio of the Di-TMS peak area to the Mono-TMS peak area.
-
Acceptance Criteria: The reaction is considered valid only when the Mono-TMS peak is < 2% of the total area.
Figure 2: Self-validating workflow to ensure complete derivatization of both amine and hydroxyl groups.
References
-
Sigma-Aldrich. (2023). Derivatization Reagents for Selective Response in GC/MS. Merck KGaA. Link
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on mechanistic grounding).
-
Journal of Chromatography B. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers. Link
- Agilent Technologies. (2020). GC/MS Analysis of Beta-Blockers using Silylation.
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?Link
Sources
Application Note: Selective Synthesis of (2-Amino-2-methylpropoxy)trimethylsilane via BSTFA/MSTFA Derivatization
Introduction & Analytical Scope
(2-Amino-2-methylpropoxy)trimethylsilane (CAS: 38421-19-1) is a highly valuable silylated derivative of 2-amino-2-methyl-1-propanol (AMP). In its native form, AMP is a highly polar amino alcohol, making direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis challenging due to severe peak tailing, irreversible column adsorption, and thermal degradation.
To overcome these analytical hurdles, derivatization using powerful trimethylsilyl (TMS) donors—such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) —is employed. This process replaces active hydrogens with a nonpolar TMS group, effectively reducing the polarity of the analyte, increasing its thermal stability, and making it highly amenable to GC analysis[1].
Mechanistic Causality: Driving Selective O-Silylation
A persistent challenge in the derivatization of amino alcohols is controlling the reaction selectivity between O-silylation (hydroxyl group) and N-silylation (amine group). However, the unique structural topology of AMP naturally dictates a highly selective reaction pathway:
-
Steric Hindrance: The amine group (-NH₂) in AMP is attached to a tertiary carbon (-C(CH₃)₂-). This bulky gem-dimethyl group creates substantial steric shielding around the nitrogen atom, imposing a high activation energy barrier for the bulky TMS group to attach.
-
Nucleophilic Accessibility: The hydroxyl group (-OH) is primary and sterically unhindered. The general order of reactivity for silylation is primary alcohols > secondary alcohols > tertiary alcohols > amines, with steric hindrance playing a dominant role[1].
Because BSTFA and MSTFA are sterically demanding reagents, they preferentially attack the highly accessible primary oxygen. This rapid kinetic pathway forms the O-TMS ether—(2-Amino-2-methylpropoxy)trimethylsilane—while leaving the sterically hindered amine completely intact under standard reaction conditions.
Mechanistic pathway showing O-silylation selectivity due to steric hindrance.
Reagent Selection: BSTFA vs. MSTFA
While both BSTFA and MSTFA are highly reactive silylating agents that effectively donate a TMS group, their selection depends heavily on the chromatographic behavior of the target analyte.
Quantitative Comparison of Silylating Agents
| Property | BSTFA | MSTFA |
| Chemical Name | N,O-Bis(trimethylsilyl)trifluoroacetamide | N-Methyl-N-(trimethylsilyl)trifluoroacetamide |
| Molecular Weight | 257.40 g/mol | 199.25 g/mol |
| Primary Byproduct | Mono-/Bis-TMS-trifluoroacetamide | N-Methyltrifluoroacetamide |
| Byproduct Volatility | Moderate | Very High |
| Silylating Power | Very High (often enhanced with 1% TMCS) | High |
| Optimal Use Case | General derivatization, hindered hydroxyls | Low MW analytes, early-eluting GC peaks |
Expert Insight: For the synthesis and analysis of (2-Amino-2-methylpropoxy)trimethylsilane (MW = 161.32 g/mol )[2], MSTFA is the superior choice . The main advantage of using MSTFA is the formation of highly volatile by-products[3]. Because the target analyte has a low molecular weight and will elute early in the GC run, the extreme volatility of MSTFA's byproduct (N-methyltrifluoroacetamide) minimizes the risk of co-elution and solvent-front interference[1][4].
Experimental Protocol
This methodology is designed as a self-validating system. The primary point of failure in any silylation reaction is the presence of moisture. Water rapidly hydrolyzes MSTFA into hexamethyldisiloxane (HMDSO), depleting the reagent and ruining the yield.
Step-by-Step Methodology
-
Sample Preparation (Anhydrous Enforcement):
-
Transfer 1.0 mg of 2-Amino-2-methyl-1-propanol (AMP) into a 2.0 mL glass GC vial.
-
Self-Validation Check: Ensure the sample is completely free of water. If extracted from an aqueous matrix, evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen gas. Reconstitute in 100 µL of a dry, aprotic solvent (e.g., anhydrous acetonitrile or pyridine).
-
-
Reagent Addition:
-
In a fume hood, add 100 µL of MSTFA to the vial[1].
-
Note: MSTFA acts as both the derivatization reagent and the solvent.
-
-
Reaction Incubation:
-
Cap the vial securely with a PTFE-lined septum to prevent moisture ingress.
-
Heat the vial in a heating block at 60°C – 70°C for 30 minutes[1]. This thermal energy overcomes the activation barrier for complete O-silylation.
-
-
Cooling & Analysis:
-
Remove the vial from the heating block and allow it to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
Step-by-step derivatization workflow for generating the O-TMS derivative.
Analytical Validation (GC-MS)
To validate the success of the protocol, analyze the sample using a standard 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5 or HP-5ms)[3].
-
Target Molecular Weight: 161.32 g/mol .
-
Expected Fragmentation: Look for the characteristic molecular ion [M]⁺ at m/z 161, and the highly stable [M-15]⁺ fragment at m/z 146, representing the distinct loss of a methyl group from the newly attached trimethylsilyl moiety.
References
-
(2-amino-2-methylpropoxy)trimethylsilane Product Information Source: AA Blocks URL:[Link][2]
-
Derivatization Reagents for GC Source: Macherey-Nagel URL:[Link][4]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of (2-Amino-2-methylpropoxy)trimethylsilane
Welcome to the technical support guide for (2-Amino-2-methylpropoxy)trimethylsilane. This document is designed for researchers, scientists, and drug development professionals who utilize this moisture-sensitive reagent. Our goal is to provide you with the foundational knowledge and practical protocols necessary to prevent its hydrolysis during storage and handling, ensuring the integrity and reproducibility of your experiments.
Section 1: The "Why" — Understanding the Hydrolysis Mechanism
This section delves into the chemical principles governing the degradation of (2-Amino-2-methylpropoxy)trimethylsilane, providing the causal framework for the storage and handling protocols that follow.
Q1: What is hydrolysis, and why is this specific aminosilane so susceptible to it?
A: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. In the case of (2-Amino-2-methylpropoxy)trimethylsilane, the silicon-oxygen (Si-O) bond is the primary site of attack by water. This reaction is particularly problematic for two key reasons:
-
Lability of the Trimethylsilyl (TMS) Group: The trimethylsilyl group is one of the most labile silyl ether protecting groups, meaning it is readily cleaved under even mild acidic or basic conditions.[1][2] Ambient moisture is often sufficient to initiate this process.
-
Intramolecular Catalysis: The presence of the amino group within the same molecule significantly accelerates the rate of hydrolysis.[3] The amine can act as an internal base, activating a water molecule or catalyzing the cleavage of the Si-O bond, a phenomenon known as "auto-condensation" or auto-catalysis in the presence of water.
The reaction proceeds by cleaving the Si-O bond, resulting in the formation of trimethylsilanol (Me₃SiOH) and the parent amino alcohol, 2-amino-2-methylpropanol. The trimethylsilanol is unstable and readily self-condenses to form hexamethyldisiloxane (Me₃Si-O-SiMe₃), which is often observed as a fine, insoluble white precipitate, and water, which can then perpetuate the degradation cycle.
Caption: The hydrolysis pathway of (2-Amino-2-methylpropoxy)trimethylsilane.
Section 2: Proactive Prevention — Recommended Storage & Handling Protocols
Maintaining the integrity of your aminosilane reagent is entirely dependent on rigorous storage and handling procedures. Adherence to these protocols will prevent moisture ingress and preserve the chemical's reactivity.
Q2: What are the ideal long-term storage conditions for this reagent?
A: The primary goal of storage is to create a moisture-free and inert environment. Simply placing the bottle in a refrigerator is insufficient. We recommend the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[4] | Slows the kinetics of potential degradation reactions. Avoid freezing, which can cause pressure changes and compromise the container seal. |
| Atmosphere | Inert Gas (Dry Argon or Nitrogen) | Displaces air and, most importantly, atmospheric moisture, which is the primary reactant for hydrolysis.[5] |
| Container | Original manufacturer's bottle with a septum-sealed cap. | These bottles are designed and tested for moisture-sensitive reagents. Avoid transferring to other containers unless absolutely necessary. |
| Secondary Containment | Store the bottle inside a desiccator or a sealed container with a desiccant (e.g., silica gel).[5][6] | Provides an additional layer of protection against moisture, especially in a shared refrigerator environment. |
| Light | Store in a dark location or use the original amber/opaque bottle.[5][6] | Protects the compound from potential light-induced degradation pathways. |
Q3: What is the correct procedure for opening a new bottle and withdrawing the reagent for an experiment?
A: The single most critical moment for reagent integrity is when it is opened. You must prevent the ingress of atmospheric moisture. The "syringe technique" under a positive pressure of inert gas is the standard and most reliable method.
-
Preparation: Ensure all glassware that will contact the reagent (syringes, needles, reaction vessels) is rigorously dried, either by flame-drying under vacuum or by oven-drying (>120°C for several hours) and cooling in a desiccator or under a stream of inert gas.[7]
-
Equilibration: Remove the aminosilane bottle from cold storage and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the bottle and cap.
-
Inert Gas Setup: Create a manifold for inert gas delivery. A simple setup involves a cylinder of dry argon or nitrogen connected via tubing to a needle. A second needle, acting as a vent, is often used.
-
Pressurization: Carefully pierce the septum cap of the reagent bottle with the inert gas inlet needle. Pierce the septum again with the vent needle. Gently flush the headspace of the bottle with the inert gas for 1-2 minutes to displace any air that may have entered during storage.
-
Withdrawal: Remove the vent needle. The bottle now has a slight positive pressure of inert gas. Pierce the septum with the dry syringe needle and carefully draw the desired volume of the liquid reagent. The positive pressure will assist in filling the syringe and prevent air from being drawn in.
-
Dispensing: Immediately dispense the aminosilane into your reaction vessel, which should also be under an inert atmosphere.
-
Storage After Use: Before removing the inert gas inlet needle, re-insert the vent needle to release pressure. Remove all needles. To further protect the septum, you can wrap the cap and neck of the bottle with Parafilm® before returning it to secondary containment in cold storage.
Caption: Recommended workflow for handling moisture-sensitive aminosilanes.
Section 3: Troubleshooting Guide — Identifying and Addressing Hydrolysis
Even with the best practices, issues can arise. This section helps you diagnose potential reagent degradation and decide on a course of action.
Q4: My reaction yield is low, or my results are inconsistent. Could the silylating agent be the problem?
A: Yes, this is a classic symptom of a degraded or hydrolyzed silylating agent.[7] If the (2-Amino-2-methylpropoxy)trimethylsilane has been exposed to moisture, a portion of it has converted to the inactive siloxane and the parent amino alcohol. This effectively lowers the concentration of the active reagent, leading to incomplete reactions and poor yields. Another tell-tale sign is the appearance of a fine white precipitate (hexamethyldisiloxane) in the bottle.
Q5: How can I definitively test if my stored aminosilane has hydrolyzed?
A: Spectroscopic analysis is the most reliable way to confirm the integrity of the reagent. A small aliquot can be analyzed using Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Sample Prep: In a glovebox or under an inert atmosphere, prepare a dilute sample by dissolving a few drops of the aminosilane in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in a dry NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Good Reagent: The spectrum will be clean and show a sharp, prominent singlet around 0.1 ppm corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.
-
Hydrolyzed Reagent: You will observe a significant decrease in the integration value of the TMS singlet relative to the other protons in the molecule. New peaks will appear, including a singlet for hexamethyldisiloxane (around 0.07 ppm) and peaks corresponding to the free 2-amino-2-methylpropanol.
-
| Analytical Method | Technique | Observation for "Good" Reagent | Observation for "Hydrolyzed" Reagent |
| NMR Spectroscopy | ¹H NMR | Sharp, strong singlet at ~0.1 ppm for -Si(CH₃)₃. | Diminished -Si(CH₃)₃ peak; new peaks for hexamethyldisiloxane and the free amino alcohol.[5][8] |
| FT-IR Spectroscopy | ATR-FTIR | Strong Si-O-C stretching bands. | Decrease in Si-O-C bands; appearance of broad O-H stretch (~3300 cm⁻¹) from silanols and a new, strong Si-O-Si band (~1060 cm⁻¹).[9][10][11] |
| Visual Inspection | Direct Observation | Clear, colorless to pale yellow liquid. | Presence of a fine white precipitate or cloudiness. |
Q6: I've confirmed my reagent is partially hydrolyzed. Can I still use it?
A: For applications requiring precise stoichiometry or high yields, such as in drug development, using a partially hydrolyzed reagent is strongly discouraged. The presence of byproducts can interfere with reactions and complicate purification. While purification by distillation under a high vacuum and inert atmosphere is theoretically possible, it is often impractical.[7] The most reliable and time-effective solution is to discard the compromised bottle according to your institution's safety guidelines and start with a fresh, unopened bottle.
Section 4: Frequently Asked Questions (FAQs)
Q7: Why is an inert atmosphere (Nitrogen/Argon) so critical if the bottle is sealed? A: No seal is perfect. Over time, microscopic amounts of air can ingress. More importantly, the headspace above the liquid in the bottle contains air (and therefore moisture) from the time it was last opened. Replacing this headspace with a dry, inert gas provides the best possible protection.
Q8: Can I store the reagent in a standard freezer (-20°C)? A: While colder temperatures slow reactions, freezing is generally not recommended. The risk of cryo-pumping air into the container upon temperature cycling and potential pressure changes that could compromise the seal outweigh the benefits over standard 2-8°C refrigeration.
Q9: I don't have a glovebox or Schlenk line. Are there alternative handling methods? A: While less ideal, you can minimize exposure by working quickly and efficiently. Flush a sealed container (like a desiccator jar with a gas inlet) with argon or nitrogen, and open the reagent bottle inside this inerted environment to withdraw your sample. This is better than working on an open bench.
Q10: What are the visible signs of degradation in the bottle? A: The most common sign is the formation of a fine, white, insoluble powder or a general cloudiness in the liquid. This is typically the condensed siloxane byproduct.[7] The liquid may also become more viscous due to the formation of oligomeric species.
References
- Aminosilane Complex - Silicone Rubber Additives & Silane Polymer Manufacturer in China. (n.d.). Vertex AI Search.
- Handling and storage of moisture-sensitive (N,N-Dimethylamino)triethylsilane - Benchchem. (n.d.). BenchChem.
- Any advice transferring & storing of organosilane coupling agent? (n.d.). ResearchGate.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (n.d.). NCBI.
- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules | Analytical Chemistry. (2025, February 22). ACS Publications.
- Silyl ether - Wikipedia. (n.d.). Wikipedia.
- What is the shelf - life of A Silane Coupling Agent? - Blog. (2025, June 3). Vertex AI Search.
- An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Dodecylsilane Precursors - Benchchem. (n.d.). BenchChem.
- Kinetic analysis of organosilane hydrolysis and condensation - ResearchGate. (n.d.). ResearchGate.
- A Technical Review of Organosilanes and Adhesion - Polymer Synergies. (n.d.). Polymer Synergies.
- Hydroxyl Protecting Groups. (n.d.).
- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Semantic Scholar. (n.d.). Semantic Scholar.
- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane - Digital CSIC. (n.d.). Digital.CSIC.
- How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC. (n.d.). NCBI.
- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane - ResearchGate. (2025, October 8). ResearchGate.
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- 1. Silyl ether - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-amino-2-methyl-1-propanol TMS Ether
Welcome to the technical support center for the synthesis of 2-amino-2-methyl-1-propanol trimethylsilyl (TMS) ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific silylation reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 2-amino-2-methyl-1-propanol TMS ether performed?
The synthesis of the TMS ether of 2-amino-2-methyl-1-propanol serves two primary purposes in research and development. Firstly, it is a crucial derivatization step for analytical procedures like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The parent compound, an amino alcohol, is polar and not sufficiently volatile for direct GC analysis. By replacing the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, the resulting derivative becomes significantly more volatile and thermally stable, enabling sharp peaks and reliable analysis.[2][3][4] Secondly, in multi-step organic synthesis, the TMS group acts as a protecting group for the hydroxyl functionality.[5][6] This allows chemists to perform reactions on other parts of the molecule (like the amino group) without unintended side reactions at the hydroxyl position. The TMS group is generally stable under neutral or basic conditions but can be easily removed under mild acidic conditions or with a fluoride source.[7][8][9]
Q2: What are the main challenges in synthesizing the TMS ether of 2-amino-2-methyl-1-propanol?
The structure of 2-amino-2-methyl-1-propanol presents a unique set of challenges:
-
Steric Hindrance: The primary alcohol is attached to a quaternary carbon, creating significant steric bulk. This can slow down the rate of silylation compared to less hindered primary alcohols.[10][11]
-
Competing Nucleophiles: The molecule contains two nucleophilic sites with active hydrogens: the primary hydroxyl group (-OH) and the primary amino group (-NH2). Both can react with the silylating agent, potentially leading to a mixture of the desired mono-silylated product (O-silylated), the N-silylated product, and the bis-silylated product (N,O-bis-silylated).[12]
-
Product Stability: TMS ethers are the most basic silyl ethers and are susceptible to hydrolysis, especially under acidic or even neutral aqueous conditions.[13][14] This requires careful handling during the reaction workup and purification to prevent cleavage of the desired product.
Q3: Which silylating agent is best for this reaction?
The choice of silylating agent is critical and depends on the desired outcome (analytical derivatization vs. synthetic protection) and the scale of the reaction. Silylating agents vary in their reactivity, often referred to as "silylation potential".[12][15]
| Silylating Agent | Common Abbreviation | Key Characteristics & Byproducts | Suitability for 2-amino-2-methyl-1-propanol |
| Trimethylsilyl Chloride | TMSCl | Low cost, but low reactivity. Requires a base (e.g., triethylamine, pyridine) to scavenge HCl.[16] | May require forcing conditions (heat, long reaction times) due to steric hindrance. The HCl byproduct can cause side reactions if not effectively scavenged.[17] |
| Hexamethyldisilazane | HMDS | Moderate reactivity, produces ammonia (NH₃) as a byproduct. Often requires a catalyst (e.g., TMSCl, NH₄Cl).[17][18] | A good option for large-scale synthesis due to cost and benign byproduct. Catalysis is almost certainly required for good yields with this substrate. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Highly reactive, produces neutral N-trimethylsilylacetamide byproduct.[3][12] | Good choice for both analytical and preparative work. The byproduct can sometimes be difficult to separate from the product.[3] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Very high reactivity, especially for alcohols.[19] Produces neutral, volatile byproducts (N-methyltrifluoroacetamide). Often used with 1% TMCS as a catalyst.[19] | Excellent for GC-MS derivatization due to its high reactivity and volatile byproducts.[2] It is a powerful reagent capable of silylating both -OH and -NH₂ groups.[1][19] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the common silyl acetamides.[3] Excellent for trace analysis where reagent peaks might interfere.[2] | A superior choice for analytical derivatization, especially when dealing with complex mixtures. |
| Trimethylsilylimidazole | TMSI | Extremely strong silylating agent for hydroxyl groups, but generally does not react with non-acidic amines.[12] | An excellent choice for selectively silylating the hydroxyl group while leaving the amine untouched, thus avoiding bis-silylation.[12] |
Recommendation: For selective O-silylation in a synthetic context, Trimethylsilylimidazole (TMSI) is a prime candidate. For complete derivatization for GC-MS analysis where silylation of both groups is acceptable or desired, BSTFA + 1% TMCS or MSTFA are the reagents of choice due to their high reactivity.[19]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides a logical framework for resolving them.
Problem 1: Low or No Yield of the Desired TMS Ether
A low yield is the most frequent issue. The root cause can typically be traced to an incomplete reaction or decomposition of the product.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
-
Cause A: Presence of Moisture
-
Explanation: Silylating agents react rapidly with water. Any moisture in the solvent, reagents, or on the glassware will consume the agent, preventing it from reacting with the amino alcohol.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Cause B: Insufficient Reagent Reactivity or Steric Hindrance
-
Explanation: The sterically hindered nature of 2-amino-2-methyl-1-propanol requires a highly reactive silylating agent or catalytic activation.[10] A mild agent like TMSCl with triethylamine may not be sufficient.
-
Solution:
-
Switch Reagent: Move to a more powerful silylating system like BSTFA, especially with 1% TMCS as a catalyst.[19]
-
Add a Catalyst: For reactions with silyl chlorides, using a stronger base/catalyst like imidazole or 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[20] These bases can form a more reactive silylating intermediate.[20][21]
-
Increase Temperature: Heating the reaction mixture (e.g., to 60-80 °C) can provide the necessary activation energy to overcome steric hindrance.[3][19]
-
-
-
Cause C: Product Decomposition During Workup
-
Explanation: TMS ethers are labile to acid.[8][14] Quenching the reaction with water or performing an aqueous wash can lead to rapid hydrolysis back to the starting alcohol, especially if any unreacted acidic species (like HCl from TMSCl) are present.
-
Solution:
-
Anhydrous Workup: After the reaction is complete, filter off any salt byproducts (e.g., triethylammonium chloride) under an inert atmosphere. Evaporate the solvent and excess reagent in vacuo.[22]
-
Buffered Wash: If an aqueous wash is unavoidable, use a buffered, slightly basic solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid before product extraction.[8]
-
Fluoride-based Deprotection Awareness: Remember that fluoride ions (e.g., from TBAF) are potent reagents for cleaving silyl ethers and should be avoided unless deprotection is the goal.[7][21]
-
-
Problem 2: Formation of Multiple Products (Bis-silylation)
-
Explanation: Powerful silylating agents like BSTFA can react with both the -OH and -NH₂ groups, leading to a mixture of O-TMS, N-TMS, and N,O-bis-TMS ethers. While this may be acceptable for "total" derivatization for GC-MS, it is problematic for synthetic applications requiring selective O-protection.
-
Solution:
-
Control Stoichiometry: Using precisely one equivalent of the silylating agent relative to the amino alcohol can favor mono-silylation. However, selectivity can still be poor.
-
Use a Selective Reagent: The most robust solution is to use a silylating agent known for its high selectivity for hydroxyl groups over amines. Trimethylsilylimidazole (TMSI) is the reagent of choice for this purpose.[12] It reacts smoothly with alcohols but is generally unreactive towards primary amines under typical conditions.
-
Problem 3: Difficulty in Product Purification
-
Explanation: The byproducts of the silylation reaction can have volatilities similar to the desired product, complicating purification by distillation. For example, the byproduct from BSA can sometimes interfere with analysis.[3]
-
Solution:
-
Choose a Reagent with Convenient Byproducts: MSTFA is often preferred for analytical work because its byproducts are highly volatile and less likely to interfere.[3] For preparative work, using TMSCl/imidazole results in imidazole hydrochloride, which is a salt and can be removed by filtration.
-
Purification Method:
-
Distillation: For larger scales, vacuum distillation can be effective if there is a sufficient boiling point difference between the product and impurities.
-
Flash Chromatography: While silyl ethers can be sensitive to silica gel (which is slightly acidic), chromatography can be performed. It is crucial to use a well-neutralized silica gel (e.g., by pre-treating with a triethylamine/hexanes mixture) and run the column quickly to minimize on-column hydrolysis.
-
-
Experimental Protocols
Protocol 1: Selective O-Silylation using TMS-Imidazole
This protocol is designed for selectively protecting the hydroxyl group in a synthetic context.
-
Preparation: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add N-trimethylsilylimidazole (TMSI, 1.1 eq) dropwise to the stirred solution at room temperature.[12]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. If the reaction is sluggish due to steric hindrance, gentle heating to 40 °C may be required.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute the mixture with additional DCM. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude O-TMS ether.
-
Purification: Purify the product by vacuum distillation or flash column chromatography on neutralized silica gel if necessary.
Protocol 2: Derivatization for GC-MS Analysis using BSTFA
This protocol is for achieving complete derivatization for analytical purposes.
-
Sample Preparation: In a 2 mL GC vial, place approximately 1 mg of the 2-amino-2-methyl-1-propanol sample. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.[13]
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA containing 1% TMCS.[13][19]
-
Reaction: Tightly cap the vial and heat at 70-80 °C for 30-60 minutes in a heating block or oven to ensure complete derivatization of both functional groups.[3][19]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Analysis Considerations
Caption: Workflow for GC-MS analysis of the silylated product.
-
GC Column: Use a low- to mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent). Avoid columns with active hydroxyl groups (like "WAX" phases) as they can react with the silylated analyte or excess reagent.[2]
-
Inlet Maintenance: Silylation byproducts can be non-volatile and accumulate in the GC inlet liner over time, leading to peak tailing and loss of sensitivity. Regularly replace the inlet liner and trim the front of the GC column to maintain optimal performance.[2]
References
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI. Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. Retrieved from [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
-
Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? (2022, June 17). ResearchGate. Retrieved from [Link]
-
Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. (2023, November). ResearchGate. Retrieved from [Link]
-
Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. (2024, December 13). MDPI. Retrieved from [Link]
-
Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. (n.d.). PubMed Central. Retrieved from [Link]
-
Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. (2018, June 29). RSC Publishing. Retrieved from [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical. Retrieved from [Link]
-
TMS ethers can be removed by treatment with fluoride ion as well as by acid catalyzed hydrolysis. (n.d.). Homework.Study.com. Retrieved from [Link]
-
Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. (2015, July 27). University of Basel. Retrieved from [Link]
-
Mechanistic investigations of alcohol silylation with isothiourea catalysts. (2021, November 17). Royal Society of Chemistry. Retrieved from [Link]
-
"Silylating Agents". In: Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Silyl Groups. (n.d.). Gelest Technical Library. Retrieved from [Link]
-
Regioselective anti-Silyllithiation of Propargylic Alcohols. (n.d.). ChemRxiv. Retrieved from [Link]
-
Q16P TMS ethers can be removed by tre... (n.d.). Vaia. Retrieved from [Link]
-
Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. (2013, October 9). OSTI.GOV. Retrieved from [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. (n.d.). Google Patents.
-
Protection of hydroxy groups as trimethylsilyl ethers catalyzed by magnetically recyclable Schiff-base complexes of ruthenium using HMDS. (2023, September 29). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
General Silylation Procedures. (n.d.). Gelest Technical Library. Retrieved from [Link]
- CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol. (n.d.). Google Patents.
-
Trimethylsilyl | TMS Definition, Structure & Protecting Groups. (n.d.). Study.com. Retrieved from [Link]
-
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014, April 17). Scribd. Retrieved from [Link]
-
2-Amino-2-methyl-1-propanol. (n.d.). PTG Advanced Catalysts Co., Ltd.. Retrieved from [Link]
-
TRIMETHYLSILYLATION OF AMINO ACIDS' Effect of Solvents on Derivatization Using BSTFA. (n.d.). NASA. Retrieved from [Link]
-
How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? (2017, February 13). ResearchGate. Retrieved from [Link]
-
Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). (n.d.). Chemical Engineering LibreTexts. Retrieved from [Link]
-
(PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (2017, October 11). ResearchGate. Retrieved from [Link]
-
New procedure for isolation of amino acids based on selective hydrolysis of trimethylsilyl derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. (n.d.). Aure Chemical. Retrieved from [Link]
-
Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. (n.d.). PMC. Retrieved from [Link]
-
Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. (2021, September 22). MDPI. Retrieved from [Link]
-
Reactions of Ethers-Ether Cleavage. (2020, July 20). Chemistry Steps. Retrieved from [Link]
-
Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (2014, November 7). Master Organic Chemistry. Retrieved from [Link]
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- 22. researchgate.net [researchgate.net]
Minimizing N-silylation side products when synthesizing O-TMS derivatives
A Guide to Minimizing N-Silylation Side Products
Welcome to the Technical Support Center for O-TMS derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of O-trimethylsilyl (O-TMS) derivatives, with a specific focus on minimizing the common side reaction of N-silylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reactivity between hydroxyl (-OH) and amino (-NH) groups towards silylating agents?
A1: The reactivity of these functional groups towards silylating agents is primarily governed by their nucleophilicity and the acidity of the proton. Generally, for trimethylsilylation, the ease of silylation follows the order: alcohols > phenols > carboxylic acids > amines > amides.[1] While both oxygen and nitrogen have lone pairs of electrons and can act as nucleophiles, the oxygen in a hydroxyl group is more electronegative than the nitrogen in an amino group. This makes the hydroxyl proton more acidic and readily abstracted, initiating the nucleophilic attack on the silicon atom of the silylating agent.
Q2: I'm observing significant N-silylation in my reaction. What is the most likely cause?
A2: Significant N-silylation is often a result of reaction conditions that favor the kinetic product over the thermodynamic product. This can be influenced by several factors, including the choice of silylating agent, solvent, temperature, and the presence of catalysts. Highly reactive silylating agents and elevated temperatures can often lead to less selective reactions.
Q3: Can the choice of silylating agent influence the O- vs. N-silylation selectivity?
A3: Absolutely. The steric bulk of the silylating agent plays a crucial role.[2][3] Larger, more sterically hindered silylating agents, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chlorides, exhibit a greater preference for reacting with the less sterically hindered primary alcohols over more hindered secondary alcohols and amines.[3] For trimethylsilylation, reagents like N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors and can be less selective under certain conditions.[4][5]
Q4: How does temperature affect the selectivity of my silylation reaction?
A4: Temperature is a critical parameter for controlling selectivity. Lower temperatures generally favor the formation of the kinetic product, which in many cases is the desired O-silylated derivative.[6][7][8] Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the thermodynamically more stable, but kinetically slower, N-silylation pathway, leading to an increase in this undesired side product.[6][7]
Troubleshooting Guides: Minimizing N-Silylation
This section provides in-depth strategies to address the challenge of N-silylation during the synthesis of O-TMS derivatives.
Issue 1: Excessive N-Silylation with Primary or Secondary Amines Present
When your substrate contains both hydroxyl and primary or secondary amino groups, unwanted N-silylation can be a significant issue.
Root Cause Analysis:
-
Kinetic vs. Thermodynamic Control: O-silylation is often the kinetically favored pathway due to the higher acidity of the hydroxyl proton. However, the resulting N-silyl bond can be thermodynamically more stable. At elevated temperatures or with prolonged reaction times, the reaction can equilibrate, favoring the formation of the N-silylated product.[6][7]
-
Reagent Reactivity: Highly reactive silylating agents, such as trimethylsilyl triflate (TMSOTf), can be less selective and react with both nucleophiles present.[9]
Troubleshooting Strategies:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0°C or even -78°C can significantly enhance selectivity for O-silylation.[10]
-
Select a Sterically Hindered Silylating Agent: If your protocol allows, consider using a bulkier silylating agent like TBDMS-Cl or TIPS-Cl. The increased steric hindrance will favor reaction with the more accessible hydroxyl group.[3]
-
Employ a Milder Silylating Agent: Instead of highly reactive reagents, opt for milder alternatives like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[11] While HMDS is less reactive, its reaction can be promoted with a catalytic amount of trimethylsilyl chloride (TMCS).[5]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the silylating agent. A large excess can drive the reaction towards the thermodynamically favored N-silylated product.
-
Choice of Base and Solvent: Use a non-nucleophilic, sterically hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA). Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally recommended to avoid side reactions.[12][13]
Experimental Protocol: Selective O-Silylation of an Amino Alcohol
This protocol outlines a general procedure for the selective O-silylation of a substrate containing both a primary alcohol and a primary amine.
-
Materials:
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino alcohol (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM.[14]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, quench the reaction by adding cold saturated aqueous NH₄Cl solution.[14]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[14]
-
Purify the crude product by flash column chromatography.
-
Workflow for Selective O-Silylation
Issue 2: My Substrate Contains Both -OH and -NH Groups and is Prone to N-Silylation Even Under Mild Conditions
For particularly challenging substrates, a more strategic approach involving protecting groups may be necessary.
Root Cause Analysis:
-
Inherent Reactivity: The electronic and steric environment of the amino group may render it unusually reactive towards silylating agents.
-
Intramolecular Catalysis: In some molecules, the proximity of the amino and hydroxyl groups can lead to intramolecular interactions that facilitate N-silylation.
Troubleshooting Strategy: Amine Protection-Silylation-Deprotection Sequence
-
Protect the Amine: Before silylation, selectively protect the amino group with a suitable protecting group that is stable to silylation conditions but can be removed orthogonally. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
Perform O-Silylation: With the amine protected, proceed with the O-silylation of the hydroxyl group using your standard protocol. The absence of the competing nucleophile should lead to a clean reaction.
-
Deprotect the Amine: Following successful O-silylation, selectively remove the amine protecting group under conditions that will not cleave the newly formed silyl ether. For example, Boc groups are readily removed with trifluoroacetic acid (TFA), while Cbz groups are typically cleaved by hydrogenolysis.
Protecting Group Strategy Workflow
Data Summary: Factors Influencing Silylation Selectivity
The following table summarizes key parameters and their impact on minimizing N-silylation.
| Parameter | Condition to Favor O-Silylation | Rationale |
| Temperature | Low (e.g., 0°C to -78°C) | Favors the kinetically controlled product (O-silylation).[6][7][8] |
| Silylating Agent | Sterically hindered (e.g., TBDMS, TIPS) | Increases selectivity for the less sterically hindered hydroxyl group.[3] |
| Reagent Stoichiometry | Slight excess (1.1-1.5 eq.) | Avoids driving the reaction towards the thermodynamic N-silylated product. |
| Solvent | Aprotic (e.g., DCM, THF, ACN) | Prevents side reactions with the solvent.[12][13] |
| Base | Non-nucleophilic, hindered (e.g., Et3N, DIPEA) | Promotes the reaction without competing as a nucleophile. |
References
- Kinetic vs.
- An In-Depth Guide to Silylation Reagents: Applic
- Iridium-Catalyzed, Regio- and Stereoselective Silylation of Primary and Secondary C(sp 3 )
- Iridium-Catalyzed, Regio- and Stereoselective Silylation of Primary and Secondary C(sp3)-H Bonds in Primary Amines - PubMed.
- Gauging the Steric Effects of Silyl Groups with a Molecular Balance - ResearchG
- Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC.
- N‐Silylation of Amines Mediated by Et3SiH/KOBu | Request PDF - ResearchG
- Derivatizing Reagents 2020.indd - United Chemical Technologies.
- Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol.
- Catalyst-free and Highly Efficient O-Silyl
- Visible-Light-Driven Silylation of C(sp2)
- Leaving Group Effects on the Selectivity of the Silylation of Alcohols - ACS Public
- Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - PubMed Central.
- Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity–Selectivity Principle Revisited | Request PDF - ResearchG
- Silyl
- Selective Silylation of Aromatic and Aliphatic C–H Bonds By Caleb Karmel - eScholarship.org.
- issues with silylation reactions in protic solvents - Benchchem.
- Silyl Esters as Reactive Intermedi
- Recent advances in catalytic silylation of hydroxyl‐bearing compounds: A green technique for protection of alcohols using Si–O bond form
- GC Derivatization Reagents | [Analytical Chemistry]Products - FUJIFILM Wako Chemicals.
- Derivatiz
- Effects of catalysts on chain‐length selectivity of silylation....
- silyl
- Technical Support Center: Minimizing Siloxane Byproduct Formation During Silyl
- A Comparative Guide to the Kinetics of Silylation with (N,N-Dimethylamino)triethylsilane - Benchchem.
- Understanding product optimization: Kinetic versus thermodynamic control.
- Optimization of Reaction Conditions.
- Screening of the reaction conditions: optimization of the silylation step.
- Kinetic vs Thermodynamic Control.
- Silylation – Knowledge and References - Taylor & Francis.
- Thermodynamic and kinetic reaction control - Wikipedia.
- Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel - PubMed.
- Mechanism for the O‐silylation of silanols.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- Why do my silylations always fail?
- Artifacts in Trimethylsilyl Derivatiz
- techniques for silylation - ResearchG
- Catalytic silylation of O–nucleophiles via Si–H or Si–C bond cleavage: A route to silyl ethers, silanols and siloxanes | Request PDF - ResearchG
- Mechanisms and Thermochemistry of Reactions of SiO and Si2O2 with OH and H2O - PMC.
- Gas- versus Liquid-Phase Silylation as a Way to Inhibit Thin-Film Atomic Layer Deposition (ALD)
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Validation & Comparative
Retention time comparison of silylated amino alcohols in gas chromatography
Focus: Retention Time, Stability, and Mass Spectral Performance of TMS vs. TBDMS Derivatives
Executive Summary
For researchers in drug development and forensic toxicology, the analysis of amino alcohols (e.g., β-blockers, sympathomimetic amines) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge: the dual presence of hydroxyl (-OH) and amine (-NH/NH₂) groups leads to severe peak tailing and adsorption. Derivatization is mandatory.[1][2][3]
This guide compares the two dominant silylation strategies:
-
Trimethylsilyl (TMS) derivatization using BSTFA.
-
tert-Butyldimethylsilyl (TBDMS) derivatization using MTBSTFA.
The Core Trade-off: TMS derivatives offer shorter retention times and faster kinetics but suffer from hydrolytic instability.[4] TBDMS derivatives provide superior stability and diagnostic mass spectral fragmentation (M-57 ion) but elute significantly later, requiring modified oven ramps.
Part 1: The Derivatization Landscape & Mechanism
Silylation replaces active protic hydrogens with a silyl group, reducing polarity and increasing volatility.[4] The choice of reagent dictates the steric bulk of this group, which directly influences retention time (RT) and stability.
Mechanism of Action
The reaction is a nucleophilic substitution at the silicon atom.[5] The nucleophile (analyte's O or N) attacks the silicon, displacing the leaving group (trifluoroacetamide).[5]
Figure 1: General mechanism of silylation. The reaction efficiency depends on the steric hindrance of the silicon center (TMS < TBDMS).
Part 2: Comparative Performance Analysis
Retention Time (RT) Dynamics
Retention time in GC is a function of volatility (boiling point) and interaction with the stationary phase.
-
TMS Derivatives (BSTFA): Adding a trimethylsilyl group (+72 Da) increases molecular weight but significantly disrupts hydrogen bonding. The net effect is usually a sharp peak with moderate retention.
-
TBDMS Derivatives (MTBSTFA): Adding a tert-butyldimethylsilyl group (+114 Da) adds significant mass and steric bulk.
-
Result: TBDMS derivatives almost universally elute later than their TMS counterparts on standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane).
-
Shift Magnitude: Expect a retention time increase of 10–20% relative to the TMS derivative depending on the number of derivatized sites.
-
Mass Spectral Fragmentation (EI)
This is the deciding factor for many analysts.
-
TMS: Fragmentation is often extensive. The molecular ion (
) is frequently weak or absent. Common non-specific ions include 73 ( ). -
TBDMS: The bulky tert-butyl group is easily lost, creating a dominant, highly stable ion at
( ). This peak often carries >50% of the total ion current (TIC), making it ideal for quantification (SIM mode).
Stability
-
TMS: Highly moisture sensitive. Samples can degrade in the autosampler vial within hours if septa are compromised.
-
TBDMS: Hydrolytically stable (
times more stable than TMS). Samples remain viable for days.
Part 3: Experimental Data Summary
The following table summarizes the comparative metrics for a generic amino alcohol (e.g., Phenylpropanolamine) derivatized with both agents.
Table 1: Comparative Metrics of Silylation Reagents
| Feature | TMS (BSTFA + 1% TMCS) | TBDMS (MTBSTFA + 1% t-BDMCS) |
| Added Mass (per site) | +72.1 Da | +114.2 Da |
| Retention Time | Shorter (Baseline) | Longer (+1.5 to 4.0 min shift) |
| Derivative Stability | Low (Moisture sensitive) | High (Stable for days) |
| Reaction Kinetics | Fast (30 min @ 60°C) | Slower (Requires 60-100°C, 60+ min) |
| Key MS Ion (EI) | ||
| Steric Hindrance | Low (Derivatizes hindered sites easily) | High (May struggle with |
Part 4: Validated Experimental Protocols
These protocols are designed to be self-validating. The inclusion of an internal standard (IS) is critical for correcting injection variability.
Workflow Visualization
Figure 2: Decision workflow for derivatization.[3] Note that both paths require anhydrous conditions.
Protocol A: TMS Derivatization (BSTFA)
Best for: Rapid screening, sterically hindered amines.
-
Evaporation: Evaporate the amino alcohol extract to complete dryness under nitrogen. Critical: Any water will quench the reagent.
-
Reconstitution: Add 50
L of anhydrous pyridine (acts as an acid scavenger). -
Derivatization: Add 50
L of BSTFA + 1% TMCS . -
Incubation: Cap vial tightly. Heat at 60°C for 30 minutes .
-
Analysis: Inject directly. Warning: Analyze within 12 hours.
Protocol B: TBDMS Derivatization (MTBSTFA)
Best for: Quantitative analysis, trace detection, overnight runs.
-
Evaporation: Evaporate extract to dryness.
-
Reconstitution: Add 50
L of anhydrous acetonitrile or pyridine. -
Derivatization: Add 50
L of MTBSTFA + 1% t-BDMCS . -
Incubation: Cap vial. Heat at 70–90°C for 60 minutes . (Higher temp required to drive the reaction on secondary amines).
-
Analysis: Inject directly. Derivative is stable for >1 week.[3]
Part 5: Troubleshooting & Critical Parameters
The "Double Peak" Phenomenon
Amino alcohols have two reactive sites: the hydroxyl (-OH) and the amine (-NH).
-
Incomplete Reaction: If the reaction is not driven to completion, you may see two peaks:
-
O-silyl derivative (forms first, kinetically favored).
-
N,O-bis-silyl derivative (forms second, thermodynamically favored).
-
-
Solution: If you observe double peaks, increase incubation temperature (e.g., to 90°C) or time. Ensure a catalyst (TMCS or t-BDMCS) is present.
Column Maintenance
Silylation reagents are harsh on GC columns (specifically the polyimide coating and stationary phase if HCl builds up).
-
Self-Validating Step: Monitor the peak shape of your internal standard. If tailing increases over a batch, clip 10cm from the column guard.
References
-
Schummer, C. et al. (2009).[6] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link
-
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Technical Bulletin. Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link
-
BenchChem. (2025).[4] A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups.[4] Application Note. Link
Sources
- 1. gcms.cz [gcms.cz]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of (2-Amino-2-methylpropoxy)trimethylsilane: A Guide to Personal Protective Equipment
For Immediate Implementation by Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, aminosilanes such as (2-Amino-2-methylpropoxy)trimethylsilane represent a class of compounds with versatile applications. However, their safe handling is paramount to ensuring the well-being of researchers and the integrity of experimental outcomes. This guide provides a detailed operational plan and personal protective equipment (PPE) recommendations for handling (2-Amino-2-methylpropoxy)trimethylsilane, grounded in the established safety profiles of the aminosilane family.
Important Note on Material-Specific Data: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for (2-Amino-2-methylpropoxy)trimethylsilane was not publicly available. The following recommendations are therefore synthesized from the safety data of structurally similar aminosilanes and general best practices for this chemical class.[1][2][3][4][5][6][7] It is imperative to treat this compound with the caution afforded to its chemical relatives and to reassess safety protocols should a specific SDS become available.
Understanding the Hazard: The Aminosilane Profile
Aminosilanes are reactive compounds that warrant careful handling.[8] Their primary hazards stem from their ability to hydrolyze in the presence of moisture, which can release flammable and toxic vapors.[7] Skin and eye contact can cause irritation or burns, and inhalation of vapors may lead to respiratory tract irritation.[4][5][7][9] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of the experimental protocol.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure.[10][11][12][13] The following table outlines the minimum required PPE for handling (2-Amino-2-methylpropoxy)trimethylsilane.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing. This combination protects against direct liquid splashes and potential vapor exposure to the eyes and face.[4][7][11] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling aminosilanes.[14] It is crucial to select gloves with a sufficient thickness and to check for any signs of degradation before use. For prolonged contact or immersion, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart. |
| Body | Chemical-Resistant Laboratory Coat or Apron | A fully fastened lab coat made of a chemical-resistant material is mandatory. For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[11] |
| Respiratory | NIOSH-Approved Respirator | All handling of (2-Amino-2-methylpropoxy)trimethylsilane should be conducted within a certified chemical fume hood to minimize inhalation exposure. In the absence of adequate ventilation or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[14] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling (2-Amino-2-methylpropoxy)trimethylsilane, from receipt to disposal, is essential for minimizing risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during this inspection.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[1][3] The storage area should be clearly marked and secured. Aminosilanes are moisture-sensitive, so it is crucial to keep the container tightly sealed.[5][8]
Handling and Use
-
Work Area Preparation: Ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are readily accessible.[7]
-
PPE Donning: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Transfer and Weighing: Conduct all transfers and weighing of the material within the chemical fume hood to contain any vapors. Use non-sparking tools and equipment.[3]
-
Reaction Setup: When setting up reactions, ensure that the apparatus is secure and that any potential for splashes or aerosol generation is minimized.
Spill Management
-
Minor Spills: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal
-
Waste Segregation: All waste containing (2-Amino-2-methylpropoxy)trimethylsilane, including contaminated consumables (gloves, absorbent materials, etc.), must be collected in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through the institution's licensed waste management provider. Never dispose of aminosilanes down the drain.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow for handling (2-Amino-2-methylpropoxy)trimethylsilane.
By adhering to these rigorous safety protocols and utilizing the recommended personal protective equipment, researchers can confidently and safely work with (2-Amino-2-methylpropoxy)trimethylsilane, fostering a secure and productive laboratory environment.
References
-
Alchemist-chem.com. (n.d.). Aminosilane Complex. Retrieved from [Link]
-
Scribd. (2016, January 12). A-1100 Amino Silane MSDS Overview. Retrieved from [Link]
-
ResearchGate. (2015, December 19). Any advice transferring & storing of organosilane coupling agent?. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Airgas. (2015, June 25). Trimethylsilane Safety Data Sheet. Retrieved from [Link]
-
Hubei Co-Formula Material Tech Co., Ltd. (2021, October 25). Precautions for Using Silane Coupling Agents. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Fisher Scientific. (2024, February 10). 3-(2-Aminoethylamino)propyltrimethoxysilane Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (2004, July 9). 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane, tech. Material Safety Data Sheet. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(2-Aminoethylamino)propyl]trimethoxysilane. Retrieved from [https://www.pharmaffiliates.com/en/3-(2-aminoethylamino)propyl]trimethoxysilane]([Link])
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Silico. (n.d.). N-(2-aminoethyl)- 3-aminopropyltrimethoxysilane CAS 1760-24-3. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
